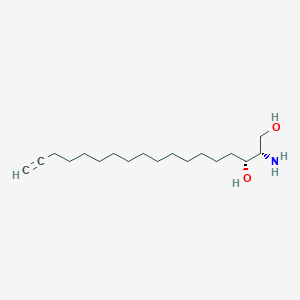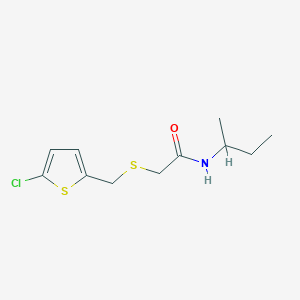
2-(3,4-Dichlorophenoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and ability to form carbon-carbon bonds. It is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely used method for forming biaryl compounds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(3,4-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3,4-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-(3,4-dichlorophenoxymethyl)phenyl bromide+Zn→2-(3,4-dichlorophenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of high-purity reagents and solvents, along with controlled reaction temperatures and inert atmospheres, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(3,4-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce hydrocarbons.
科学研究应用
2-(3,4-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which 2-(3,4-dichlorophenoxymethyl)phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through transmetalation. In the Suzuki-Miyaura coupling, for example, the compound reacts with a palladium catalyst to form a palladium-zinc intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product.
相似化合物的比较
Similar Compounds
- 3-(4-dimethylaminophenyl)phenylzinc bromide, 0.25 M in THF
- 4-(2,6-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in THF
Uniqueness
2-(3,4-dichlorophenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. Compared to similar compounds, it may offer different selectivity and efficiency in various organic synthesis applications.
属性
分子式 |
C13H9BrCl2OZn |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-dichloro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
RCJRTTYRFZURHB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C([C-]=C1)COC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)

![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)



![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)



